molecular formula C14H18FNO5 B043930 N-Boc-3-Fluoro-L-tyrosine CAS No. 125218-33-9

N-Boc-3-Fluoro-L-tyrosine

Cat. No.: B043930
CAS No.: 125218-33-9
M. Wt: 299.29 g/mol
InChI Key: PIDYYTCMUSVKTJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-3-Fluoro-L-tyrosine is a fluorinated tyrosine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a fluorine atom is introduced at the 3-position of the aromatic ring. This modification enhances its utility in peptide synthesis and medicinal chemistry, as the fluorine atom can influence electronic properties, metabolic stability, and binding interactions . The Boc group provides temporary protection for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-Fluoro-L-tyrosine typically begins with commercially available N-Boc-L-tyrosine. The fluorination of the aromatic ring is achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

N-Boc-3-Fluoro-L-tyrosine finds applications across several domains:

1. Peptide Synthesis

  • It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of fluorinated amino acids into peptides, which can alter their biological activity and stability.

2. Enzyme-Substrate Interactions

  • The compound is utilized in studying enzyme-substrate interactions, particularly with enzymes like superoxide dismutase (Mn), which plays a vital role in cellular oxidative stress responses. Substituting natural tyrosine with this compound can influence protein structure and function, impacting signaling pathways and gene expression .

3. Medicinal Chemistry

  • Investigated for its potential in positron emission tomography (PET) imaging due to the presence of fluorine, which can be labeled with radioactive isotopes. This application is particularly relevant in developing radiopharmaceuticals for diagnostic imaging .

4. Neuroscience

  • Research indicates that derivatives of this compound may act as opioid receptor ligands, showing enhanced binding affinity and selectivity compared to non-fluorinated counterparts. This suggests potential applications in pain management therapies .

5. Material Science

  • Used in the development of new materials with enhanced properties such as increased stability and resistance to degradation. The incorporation of fluorinated compounds can lead to materials with superior performance characteristics.

Comparative Analysis with Related Compounds

The following table summarizes key structural characteristics and unique features of this compound compared to similar compounds:

Compound NameStructure CharacteristicsUnique Features
This compoundFluorine at the 3-positionEnhanced stability; useful in peptide synthesis and imaging
3-Fluoro-L-TyrosineLacks Boc protectionMore reactive; used directly in reactions
N-Boc-L-TyrosineNo fluorinationWidely used in peptide synthesis without modifications
2-Fluoro-L-TyrosineFluorine at the 2-positionDifferent biological activity due to regioselectivity
N-Boc-4-Fluoro-L-TyrosineFluorination at the para positionDistinct pharmacological properties

This comparative analysis highlights how this compound stands out due to its specific meta fluorination, influencing its binding properties and biological activity more significantly than its ortho or para counterparts.

Case Studies

  • Opioid Receptor Binding Studies : Research has shown that this compound derivatives exhibit enhanced potency as opioid receptor ligands, suggesting their potential role in developing new analgesics .
  • Enzyme Activity Modulation : Studies involving superoxide dismutase have demonstrated that substituting natural tyrosine with this compound alters enzyme activity, impacting cellular metabolism and oxidative stress responses .
  • Synthesis Techniques : The synthesis of this compound typically involves electrophilic fluorination methods using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), showcasing its accessibility for research applications.

Mechanism of Action

The mechanism of action of N-Boc-3-Fluoro-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity by altering the electronic properties of the aromatic ring. This can affect the compound’s ability to participate in hydrogen bonding and other non-covalent interactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₁₈FNO₅ (inferred from analogs in ).
  • Molecular Weight : ~297.30 g/mol (estimated from similar Boc-protected tyrosine derivatives ).
  • CAS Registry Number: Not explicitly provided in evidence, but structurally related compounds (e.g., N-Boc-L-tyrosine, CAS 3978-80-1 ) suggest a systematic nomenclature.
  • Applications : Used in peptide synthesis, radiopharmaceuticals, and as a precursor for bioactive molecules requiring fluorine-mediated modulation .

Comparison with Similar Compounds

Protecting Group Variations

N-Fmoc-3-Fluoro-L-tyrosine

  • Protecting Group : Fmoc (9-fluorenylmethyloxycarbonyl).
  • Key Differences :
    • Fmoc is base-labile (removed with piperidine), whereas Boc is acid-labile. This makes Fmoc preferable for solid-phase peptide synthesis .
    • Molecular Weight : ~425.4 g/mol (estimated from Fmoc-3-nitro-L-tyrosine, MW 448.42 ).
    • Price : Custom synthesis prices are higher due to specialized handling (e.g., 100 mg packs at ~JPY28,500 for nitro analogs ).

N-Boc-O-benzyl-L-tyrosine

  • Substituent : Benzyl group at the hydroxyl.
  • Key Differences: Increased lipophilicity (MW 371.43 vs. ~297.30 for N-Boc-3-Fluoro-L-tyrosine) . Benzyl groups require hydrogenolysis for deprotection, limiting compatibility with reducing conditions .

Substituent Position and Type

N-Fmoc-2-Fluoro-L-tyrosine

  • Substituent Position : Fluorine at 2-position (ortho).
  • Key Differences :
    • Steric hindrance near the hydroxyl group may reduce hydrogen-bonding capacity compared to 3-fluoro derivatives .
    • CAS : 1196146-72-1 .

N-Boc-3-Nitro-L-tyrosine

  • Substituent : Nitro group at 3-position.
  • Key Differences: Nitro groups are electron-withdrawing, significantly altering aromatic ring electronics (vs. fluorine’s mild electron-withdrawing effect). Molecular Weight: 363.40 g/mol (e.g., Boc-Tyr(3-NO₂)-OH, CAS 5575-03-1 ). Applications: Nitro groups can be reduced to amines for further functionalization .

Unprotected Analogs

3-Fluoro-L-tyrosine

  • Structure : Lacks Boc protection.
  • Key Differences :
    • Higher solubility in aqueous media (MW 199.18 vs. ~297.30 for Boc-protected) .
    • Direct incorporation into metabolic pathways, useful for studying fluorine’s biological effects .

Ester Derivatives

N-Boc-L-tyrosine Methyl Ester

  • Modification : Methyl ester at carboxyl group.
  • Key Differences :
    • Enhanced cell permeability due to esterification (MW 295.33 vs. 281.30 for free acid) .
    • Price : JPY4,500/5g (vs. JPY4,200/5g for N-Boc-L-tyrosine) .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Feature
This compound C₁₄H₁₈FNO₅ ~297.30 - 3-Fluoro, Boc-protected
N-Fmoc-3-Fluoro-L-tyrosine C₂₄H₂₀FNO₅ ~425.40 1270290-56-6 3-Fluoro, Fmoc-protected
N-Boc-3-Nitro-L-tyrosine C₁₄H₁₈N₂O₇ 363.40 5575-03-1 3-Nitro, Boc-protected
3-Fluoro-L-tyrosine C₉H₁₀FNO₃ 199.18 7423-96-3 Unprotected

Table 2: Commercial Availability and Pricing (Selected Examples)

Compound Purity Price (JPY) Supplier
N-Boc-L-tyrosine >97.0% 4,200/5g Kanto Reagents
N-Fmoc-3-nitro-L-tyrosine >95.0% 28,500/5g chem960.com
N-Boc-L-tyrosine methyl ester >95.0% 4,500/5g Kanto Reagents

Biological Activity

N-Boc-3-Fluoro-L-Tyrosine is a fluorinated derivative of the amino acid tyrosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a fluorine atom at the 3-position of the aromatic ring. This compound plays a significant role in biochemical research and pharmaceutical applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₄H₁₈FNO₅
  • Molecular Weight : Approximately 299.29 g/mol
  • Structure : The compound features a fluorine atom replacing a hydrogen atom on the phenolic ring, which alters its reactivity and interaction with biological systems.

This compound primarily interacts with various biomolecules, influencing enzyme activity and protein interactions. Notably, it targets superoxide dismutase (Mn), a critical enzyme involved in cellular oxidative stress responses. The introduction of fluorine can enhance the metabolic stability and bioavailability of compounds compared to their non-fluorinated counterparts.

Enzyme Interactions

This compound has been shown to act as a substrate in protein biosynthesis, effectively replacing natural tyrosine in proteins. This substitution can influence the protein's structure and function, impacting cellular processes such as signaling pathways and gene expression. For instance, studies indicate that it may alter the activity of enzymes like superoxide dismutase, thereby affecting cellular metabolism and oxidative stress responses.

Cellular Effects

The compound's incorporation into peptides allows researchers to probe protein-protein interactions and enzyme-substrate dynamics. By strategically placing this compound within peptide sequences, scientists can study binding affinities and catalytic efficiencies, providing insights into enzyme mechanisms and potential inhibitor design.

Case Study: Enzyme Activity Modulation

In one study, this compound was incorporated into peptide chains to evaluate its effect on superoxide dismutase activity. The results indicated that fluorination at the 3-position significantly influenced enzyme kinetics, suggesting that this modification could be used to design more effective enzyme inhibitors.

Stability and Degradation Studies

Research has also focused on the stability of this compound in biological systems. Investigations revealed that the compound remains stable under physiological conditions, which is crucial for its potential therapeutic applications. Understanding its degradation pathways is essential for predicting its behavior in vivo .

Applications in Scientific Research

This compound serves multiple roles in scientific research:

  • Peptide Synthesis : It is widely used as a building block in solid-phase peptide synthesis (SPPS), allowing for the creation of fluorinated peptides with tailored properties.
  • Pharmaceutical Development : The compound's ability to enhance drug stability makes it a candidate for developing new pharmaceuticals with improved efficacy.
  • Molecular Imaging : Its fluorine content allows for applications in positron emission tomography (PET), facilitating non-invasive imaging techniques in clinical settings.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
N-Boc-3-Chloro-D-TyrosineChlorine atom at the 3-positionSimilar reactivity but different biological effects
N-Boc-L-TyrosineNo fluorine substitutionRepresents the natural form without modifications
2-Fluoro-L-TyrosineFluorine at the 2-positionDifferent regioselectivity impacting biological activity
3-Fluoro-L-TyrosineFluorine at the 3-positionUsed in similar applications but differs in chirality

This comparative analysis highlights how this compound stands out due to its specific fluorination pattern and protective Boc group, enhancing its utility in synthetic chemistry and biological studies while providing distinct reactivity profiles compared to similar compounds .

Properties

IUPAC Name

(2S)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDYYTCMUSVKTJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620969
Record name N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125218-33-9
Record name N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.